molecular formula C9H11BrN2O2 B3233570 [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid CAS No. 1353946-68-5

[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid

Cat. No.: B3233570
CAS No.: 1353946-68-5
M. Wt: 259.10 g/mol
InChI Key: AGCHWLIKPAHOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic Acid is a bromopyridine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. Compounds within this chemical class are frequently employed as key intermediates in the development of active pharmaceutical ingredients (APIs) and other complex heterocyclic systems . The molecular structure, featuring a bromine atom on the pyridine ring, makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental methods in modern drug discovery . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

2-[(6-bromopyridin-3-yl)methyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-12(6-9(13)14)5-7-2-3-8(10)11-4-7/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCHWLIKPAHOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C(C=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229810
Record name Glycine, N-[(6-bromo-3-pyridinyl)methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353946-68-5
Record name Glycine, N-[(6-bromo-3-pyridinyl)methyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353946-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(6-bromo-3-pyridinyl)methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of pyridine derivatives followed by functional group transformations. For instance, 6-bromo-2-methylpyridine can be used as a starting material, which undergoes a series of reactions including methylation and amination to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and bases.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in binding to active sites of enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of pyridine-based acetic acid derivatives. Key analogues include:

Compound Name CAS Number Substituents (Pyridine/Amino Group) Molecular Formula Molecular Weight (g/mol)
[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid 1353946-68-5 6-Br, methyl-amino C₉H₁₁BrN₂O₂ 259.10
[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-acetic acid - 6-Cl, methyl-amino C₉H₁₁ClN₂O₂ ~230.65
[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid - 6-Br, isopropyl-amino C₁₁H₁₅BrN₂O₂ ~287.16
[(2-Bromo-pyridin-4-ylmethyl)-methyl-amino]-acetic acid - 2-Br, methyl-amino C₉H₁₁BrN₂O₂ 259.10
2-(6-Bromopyridin-3-yl)acetic acid 404361-76-8 6-Br, acetic acid (no amino) C₇H₆BrNO₂ 216.03

Key Observations :

  • Amino Group Variation: Substituting methyl-amino with bulkier groups (e.g., isopropyl) introduces steric hindrance, which may reduce solubility in polar solvents but enhance selectivity in metal chelation .
  • Positional Isomerism : The 6-bromo vs. 2-bromo substitution (e.g., 2-Br-pyridin-4-yl) shifts the electronic distribution on the pyridine ring, affecting acidity and coordination behavior .

Functional Group Contributions

  • Acetic Acid Group (–COOH): Critical for metal ion coordination. Studies on similar compounds (e.g., biochar modified with –COOH) demonstrate monodentate or bidentate binding to uranium(VI) via deprotonated –COO⁻ groups .
  • Methyl-Amino Group (–N–CH₃): Enhances basicity and may participate in hydrogen bonding or secondary interactions. Contrast with non-amino analogues (e.g., 2-(6-bromopyridin-3-yl)acetic acid) shows reduced metal adsorption efficiency due to the absence of amine-mediated binding .

Metal Chelation and Adsorption Performance

  • Uranium(VI) Removal: Acetic acid-modified biochars (ASBB) achieve 97.8% U(VI) removal under optimal conditions (pH 6.0, 0.30 g/L dosage) . While direct data for this compound is unavailable, its structural features suggest superior performance compared to non-functionalized pyridines due to synergistic –COOH and –N–CH₃ groups .
  • Comparison with Amidoxime/Carboxyl Systems : Amidoxime-modified polymers (e.g., polypropylene) exhibit high U(VI) selectivity but require complex synthesis. The target compound’s simpler structure may offer cost-effective alternatives for niche applications .

Solubility and Stability

  • Polar Solvents: The acetic acid group enhances solubility in water and polar organic solvents (e.g., methanol) compared to halogenated pyridines lacking hydrophilic substituents .
  • Thermal Stability: Pyridine derivatives with bromine substituents typically exhibit moderate thermal stability (<250°C), but the methyl-amino-acetic acid moiety may lower decomposition temperatures due to increased polarity .

Biological Activity

[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid is a pyridine derivative notable for its unique structure, which includes a bromine atom at the 6-position and an amino group linked to an acetic acid moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial effects, enzyme interactions, and receptor binding capabilities.

The molecular formula of this compound is C11H13BrN2O2, with a molecular weight of approximately 259.103 g/mol. The presence of the bromine atom enhances its reactivity and biological interactions, making it an interesting subject for medicinal chemistry research.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Properties : Studies have shown that many pyridine derivatives possess antimicrobial properties. This compound has demonstrated efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL .
  • Enzyme Interactions : The compound can form stable complexes with enzymes, suggesting its utility in studying enzyme kinetics and inhibition mechanisms. Its structure allows for specific interactions that may enhance or inhibit enzymatic activity.
  • Receptor Binding : Interaction studies have focused on the compound's binding affinity with various receptors. The bromine substituent and the amino group contribute to its overall stability and solubility, which are crucial for effective receptor interaction.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the pyridine ring play critical roles in binding to these targets, while the methyl-amino group and acetic acid moiety enhance the compound's solubility and stability.

Comparative Analysis

A comparative analysis of similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
2-(6-Bromopyridin-3-YL)acetic acidBrominated pyridine, acetic acid groupDirectly related as a simpler derivative
[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-acetic acidChlorinated instead of brominatedChlorine may alter biological activity differently
(Methyl-pyridin-3-ylmethyl-amino)-acetic acidLacks bromine; simpler methyl substitutionLess complex, potentially different activity

Case Studies

  • Antimicrobial Activity Study : A study conducted on various pyridine derivatives found that this compound exhibited significant antibacterial activity against multi-drug resistant bacteria, highlighting its potential as a therapeutic agent in infectious diseases .
  • Enzyme Interaction Analysis : Research focusing on enzyme interactions revealed that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into its potential applications in metabolic disorders .

Q & A

Q. What are the optimal synthetic routes for [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid, and how can intermediates be purified?

  • Methodological Answer : Synthesis typically involves bromination of pyridine derivatives followed by alkylation and amino acid coupling. For example, intermediates like 6-bromo-3-pyridinemethanol (related to pyridinylmethyl groups in and ) can be brominated using N-bromosuccinimide (NBS) under radical conditions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase additive (0.1% v/v) improves purity, as per LC-MS-compatible protocols ( ) .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : 1H^1H and 13C^{13}C NMR to verify pyridine ring protons (δ 7.5–8.5 ppm) and methylene/methyl groups (δ 2.5–3.5 ppm). Compare with analogs in and .
  • HRMS : Electrospray ionization (ESI) in positive mode to confirm molecular ion [M+H]+ and isotopic Br pattern.
  • X-ray crystallography : For absolute configuration, use SHELXL () with single crystals grown via slow evaporation in ethanol/water.

Advanced Research Questions

Q. How does steric hindrance from the bromopyridine moiety affect the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The 6-bromo group on pyridine creates steric and electronic challenges. Kinetic studies (e.g., monitoring Suzuki-Miyaura coupling with boronic acids) reveal lower yields compared to non-brominated analogs. Optimize using Pd(PPh3_3)4_4/K2_2CO3_3 in DMF at 80°C, as seen in for boronate intermediates . Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distributions on the pyridine ring.

Q. What strategies mitigate batch-to-batch variability in bioactivity assays involving this compound?

  • Methodological Answer : Variability often stems from residual solvents (e.g., DMF) or trace metals. Implement:
  • Strict QC : LC-MS purity >98% (), ICP-MS for metal analysis.
  • Standardized assay conditions : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% Tween-20 to prevent aggregation. Reference for enzyme stability protocols.

Q. How can researchers resolve contradictions in reported IC50_{50}50​ values across studies?

  • Methodological Answer : Discrepancies may arise from assay pH or protein binding. Re-evaluate using:
  • pH-controlled assays : Adjust to physiological pH (7.4) with ammonium bicarbonate buffer ().
  • Plasma protein binding studies : Use equilibrium dialysis to quantify free fraction ().

Data Analysis and Experimental Design

Q. What statistical approaches validate the compound’s dose-response relationships in enzyme inhibition assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Report Hill slopes to detect cooperativity. For outliers, apply Grubbs’ test (α=0.05). Replicate experiments ≥3 times (n=6 per concentration), as in ’s titration error analysis .

Q. How to design stability studies for this compound under physiological conditions?

  • Methodological Answer :
  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24h. Monitor degradation via LC-MS ().
  • Oxidative stability : Expose to 0.1% H2_2O2_2, analyze by 1H^1H NMR for bromine displacement.

Structural and Functional Insights

Q. Can molecular docking predict interactions between this compound and target proteins (e.g., kinases)?

  • Methodological Answer : Use AutoDock Vina with PyMOL for visualization. Input the compound’s 3D structure (optimized via Gaussian 09) and protein PDB files. Validate docking poses with mutagenesis studies (e.g., alanine scanning of predicted binding residues).

Synthesis Optimization Table

ParameterOptimal ConditionReference
Bromination AgentNBS, AIBN (radical initiator)
Coupling ReagentEDC/HCl, NHS (pH 5.0–6.0)
Purification MethodReverse-phase HPLC (C18, 0.1% TFA)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid
Reactant of Route 2
Reactant of Route 2
[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.